molecular formula C18H23N3O3 B5536364 ethyl 4-oxo-6-phenyl-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-oxo-6-phenyl-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5536364
M. Wt: 329.4 g/mol
InChI Key: LRKQBHOIUNSART-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to ethyl 4-oxo-6-phenyl-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, often involves multi-component reactions, such as the Biginelli reaction. These reactions are efficient for generating a wide array of derivatives by varying the starting materials. For instance, the synthesis of a novel pyrimidine derivative was achieved through Biginelli three-component cyclocondensation, indicating the versatility and efficiency of this method for synthesizing complex pyrimidine structures (B. J. Mohan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by X-ray diffraction, which reveals the arrangement of atoms within the crystal and provides insights into the molecular conformation. For example, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined, highlighting the significance of structural analysis in understanding the physical and chemical behavior of these compounds (Hu Yang, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, leading to the formation of new compounds with potentially interesting biological activities. An unusual reaction of ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates with N-methylaniline demonstrated the formation of a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system, showcasing the complex chemical behavior of these molecules (I. Hermecz et al., 1991).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and characterization of ethyl 4-oxo-6-phenyl-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds have been explored in various studies, revealing their potential in creating novel chemical structures and applications in medicinal chemistry. For instance, Hermecz et al. (1991) demonstrated unusual reactions leading to a new tetracyclic ring system, showcasing the compound's role in advancing synthetic methods (Hermecz et al., 1991). Similarly, Vanden Eynde et al. (2001) highlighted microwave-mediated synthesis under solvent-free conditions, pointing to efficient pathways for generating novel pyrimidines (Vanden Eynde et al., 2001).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative was synthesized and evaluated for its in vitro antioxidant activity and in vivo radioprotection property, indicating its potential in oxidative stress reduction and therapeutic applications (Mohan et al., 2014).

Green Chemistry and Catalysis

Khaligh et al. (2020) introduced an efficient and eco-friendly preparation method for ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing green chemistry principles and the use of non-toxic, recyclable additives (Khaligh et al., 2020).

Nonlinear Optical Properties

The structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored through DFT/TDDFT studies, revealing their potential in optoelectronics and high-tech applications due to significant NLO character (Hussain et al., 2020).

properties

IUPAC Name

ethyl 6-oxo-4-phenyl-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-24-17(23)14-15(13-9-5-3-6-10-13)19-18(20-16(14)22)21-11-7-4-8-12-21/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKQBHOIUNSART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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